5-Hexen-3-one

Übersicht

Beschreibung

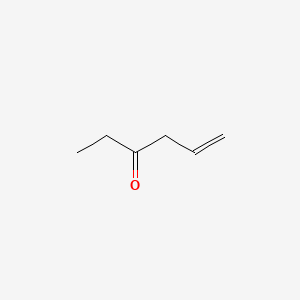

5-Hexen-3-one: is an organic compound with the molecular formula C6H10O . It is a member of the ketone family and is characterized by the presence of a carbonyl group (C=O) attached to a six-carbon chain with a double bond between the fifth and sixth carbon atoms. This compound is known for its distinct odor and is used in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Hexen-3-one can be synthesized through several methods, including:

Oxidation of 5-Hexen-3-ol: This method involves the oxidation of 5-Hexen-3-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Hydroformylation of 1,3-Butadiene: This process involves the hydroformylation of 1,3-butadiene followed by oxidation to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the desired purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hexen-3-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: Reduction of this compound can yield 5-Hexen-3-ol.

Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC and KMnO4.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: 5-Hexen-3-ol.

Substitution: Various substituted ketones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Hexen-3-one is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions involving ketones. It is also used in the study of metabolic pathways involving ketone bodies .

Medicine: While not directly used as a therapeutic agent, this compound is used in medicinal chemistry research to develop new drugs and to study the pharmacokinetics and pharmacodynamics of ketone-containing compounds .

Industry: In the industrial sector, this compound is used as a flavoring agent and in the production of fragrances. It is also used as a starting material for the synthesis of various industrial chemicals .

Wirkmechanismus

The mechanism of action of 5-Hexen-3-one involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The double bond in the molecule also allows for reactions such as hydrogenation and polymerization .

Vergleich Mit ähnlichen Verbindungen

4-Hexen-3-one: Similar structure but with the double bond at a different position.

3-Hexen-2-one: Another isomer with the carbonyl group at a different position.

2-Hexen-4-one: Isomer with the carbonyl and double bond positions swapped.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a distinct set of chemical reactions compared to its isomers. Its position of the carbonyl group and the double bond makes it particularly useful in certain synthetic applications and industrial processes .

Biologische Aktivität

5-Hexen-3-one, a six-carbon unsaturated ketone with the chemical formula , is a compound of interest due to its diverse biological activities. It is primarily recognized for its applications in flavor and fragrance industries, but recent studies have highlighted its potential biological effects, including antimicrobial properties and interactions with various biochemical pathways.

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 98.15 g/mol

- Density : Approximately 0.81 g/cm³

- Boiling Point : 118 °C

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 98.15 g/mol |

| Density | 0.81 g/cm³ |

| Boiling Point | 118 °C |

| Appearance | Colorless liquid |

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria, making it a candidate for natural preservative applications in food and pharmaceuticals .

Case Study: Antimicrobial Efficacy

In a controlled study, the minimum inhibitory concentrations (MICs) of this compound were evaluated against several bacterial strains, including E. coli and Staphylococcus aureus. The results showed that concentrations as low as 0.5% effectively inhibited bacterial growth, suggesting its potential as a natural preservative.

Research indicates that this compound can influence cellular processes by modulating oxidative stress responses. It has been shown to interact with cellular signaling pathways, particularly those involved in antioxidant defense mechanisms .

Biochemical Pathways

The compound is believed to participate in various metabolic pathways, including lipid metabolism and oxidative stress regulation. Its interaction with enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases plays a crucial role in its metabolic fate within biological systems .

Toxicological Profile

The acute toxicity of this compound appears to be low, with studies indicating minimal adverse effects at standard exposure levels. In animal models, the No Observed Adverse Effect Level (NOAEL) was established at 500 mg/kg body weight per day, suggesting that it may be safe for use in food products at regulated levels .

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | Low toxicity |

| NOAEL | 500 mg/kg body weight/day |

| Observed Effects | Minimal liver and kidney changes |

Eigenschaften

IUPAC Name |

hex-5-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJLJMUWUVTHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178950 | |

| Record name | 5-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24253-30-3 | |

| Record name | 5-Hexen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024253303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.